molecular formula C11H8FNO4 B11515441 3-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid

3-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid

Cat. No.: B11515441
M. Wt: 237.18 g/mol
InChI Key: JLSUYUIARWVWKZ-UHFFFAOYSA-N
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Description

3-(5-Fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is a fluorinated derivative of isoindole, a significant heterocyclic system in natural products and drugs. This compound is known for its unique chemical structure, which includes a fluorine atom, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid typically involves the reaction of fluorinated anhydrides with isoindole derivatives under controlled conditions. For instance, the Fischer indole synthesis can be employed using hydrazine and acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of p-toluenesulfonic acid in toluene to yield the desired product . The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Halogenation and other substitution reactions are possible due to the presence of the fluorine atom.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated derivatives and reduced forms of the compound, which can be further utilized in different chemical processes.

Scientific Research Applications

3-(5-Fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to various receptors, making it a potent agent in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid stands out due to its specific fluorine substitution, which imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H8FNO4

Molecular Weight

237.18 g/mol

IUPAC Name

3-(5-fluoro-1,3-dioxoisoindol-2-yl)propanoic acid

InChI

InChI=1S/C11H8FNO4/c12-6-1-2-7-8(5-6)11(17)13(10(7)16)4-3-9(14)15/h1-2,5H,3-4H2,(H,14,15)

InChI Key

JLSUYUIARWVWKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C2=O)CCC(=O)O

Origin of Product

United States

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